Product packaging for Diethyl (2-aminoethyl)phosphonate(Cat. No.:CAS No. 41468-36-4)

Diethyl (2-aminoethyl)phosphonate

Cat. No.: B1363390
CAS No.: 41468-36-4
M. Wt: 181.17 g/mol
InChI Key: JUAGHBASZWRMQH-UHFFFAOYSA-N
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Description

Diethyl (2-aminoethyl)phosphonate is a solid organophosphorus compound that appears as white to yellow crystals or powder . It is a valuable building block in organic synthesis, primarily functioning as a precursor for the synthesis of more complex molecules, including analogs of biologically active compounds . Its molecular formula is C 6 H 16 NO 3 P, with a molecular weight of 181.17 g/mol for the free base . It is commonly available as an oxalate salt, with a total molecular weight of 271.21 g/mol for the salt form and an assay purity of 97% or higher . The compound has a melting point range of 135.0°C to 141.0°C . This compound is a key synthetic intermediate in the preparation of peptide mimics and α-amino acid derivatives . The presence of both phosphonate and amine functional groups allows for diverse chemical transformations. The phosphonate group enables participation in key reactions such as the Horner-Wadsworth-Emmons olefination, a fundamental method for carbon-carbon bond formation . Furthermore, its structural similarity to 2-aminoethyl methylphosphonate (2-AEMP), a known GABA A -ρ1 receptor antagonist, suggests its potential relevance in neuroscientific research for creating receptor ligands . Handling and Safety: This compound requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn. Avoid breathing dust or mist . Storage: For long-term stability, store in a dark place under an inert atmosphere at 2-8°C . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16NO3P B1363390 Diethyl (2-aminoethyl)phosphonate CAS No. 41468-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphorylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAGHBASZWRMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369955
Record name Diethyl aminoethylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41468-36-4
Record name Diethyl aminoethylphosphonate
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URL https://comptox.epa.gov/dashboard/DTXSID30369955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-aminoethyl)phosphonate
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Synthetic Methodologies and Strategies for Diethyl 2 Aminoethyl Phosphonate and Its Derived Structures

Established Synthetic Routes for Diethyl (2-aminoethyl)phosphonate

The synthesis of this compound, a key building block in medicinal and materials chemistry, is achievable through several reliable and well-documented routes. These methods leverage fundamental organic reactions, adapted for the specific reactivity of organophosphorus compounds.

Mitsunobu Reaction Protocols in Aminophosphonate Synthesis

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols into a wide array of functional groups, including amines, through a redox-condensation mechanism. nih.govresearchgate.net In the context of aminophosphonate synthesis, this reaction typically involves the activation of a hydroxyalkylphosphonate precursor. The general protocol uses a combination of a phosphine, usually triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism begins with the nucleophilic attack of TPP on DEAD, forming a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the acidic nitrogen nucleophile, most commonly phthalimide (B116566) or hydrogen azide (B81097) for amine synthesis. organic-chemistry.org The resulting anion then displaces the activated hydroxyl group of the alcohol (in this case, diethyl (2-hydroxyethyl)phosphonate), proceeding with a clean inversion of stereochemistry, a particularly valuable feature when working with chiral centers. nih.govwikipedia.org The use of a phthalimide nucleophile is part of the Gabriel-Mitsunobu synthesis, which requires a subsequent hydrazinolysis step to liberate the primary amine. organic-chemistry.org Alternatively, using hydrogen azide yields an azidoalkylphosphonate, which can be reduced to the target amine in a subsequent step. researchgate.net

Table 1: Key Reagents in the Mitsunobu Reaction for Aminophosphonate Synthesis This table is interactive. Users can sort data by clicking on column headers.

Role Example Reagent Function
Alcohol Substrate Diethyl (2-hydroxyethyl)phosphonate Provides the carbon backbone and the hydroxyl group to be replaced.
Reductant Triphenylphosphine (TPP) Is oxidized to triphenylphosphine oxide; activates the alcohol. tcichemicals.com
Oxidant Diethyl azodicarboxylate (DEAD) Is reduced to a hydrazine (B178648) derivative; facilitates the redox process. tcichemicals.com
Nitrogen Nucleophile Phthalimide Replaces the activated hydroxyl group; requires subsequent deprotection. organic-chemistry.org
Nitrogen Nucleophile Hydrogen Azide (HN₃) Replaces the activated hydroxyl group; requires subsequent reduction. researchgate.net

Reductive Amination Approaches to Phosphonate (B1237965) Esters

Reductive amination, or reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds. This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org

To synthesize this compound, the precursor Diethyl (2-oxoethyl)phosphonate (also known as diethylphosphonoacetaldehyde) is reacted with ammonia. nih.gov The key to a successful reductive amination is the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These mild hydrides are more reactive towards the protonated imine than the carbonyl group, which prevents the reduction of the starting aldehyde to an alcohol. This method offers excellent control and avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com

Table 2: Typical Conditions for Reductive Amination of a Phosphonate Ester This table is interactive. Users can sort data by clicking on column headers.

Component Example Role in Synthesis
Carbonyl Precursor Diethyl (2-oxoethyl)phosphonate Provides the electrophilic carbon for C-N bond formation. nih.gov
Amine Source Ammonia (or Ammonium salt) Acts as the nucleophile to form the imine intermediate.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) Selectively reduces the iminium ion over the aldehyde. masterorganicchemistry.com
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) A less toxic alternative to NaBH₃CN for selective reduction. masterorganicchemistry.com
Solvent Methanol, Tetrahydrofuran (THF) Solubilizes reactants and facilitates the reaction.

Addition Reactions to Vinylphosphonic Acid Esters

The synthesis of β-aminoethylphosphonates can be achieved through the conjugate addition (Michael addition) of nitrogen nucleophiles to α,β-unsaturated phosphonates, such as Diethyl vinylphosphonate (B8674324). rsc.orgthieme-connect.de This approach involves the direct addition of ammonia or an ammonia equivalent across the activated carbon-carbon double bond.

The reaction of Diethyl vinylphosphonate with primary amines like octylamine (B49996) and dodecylamine (B51217) has been reported to yield the corresponding addition products. researcher.life However, the addition of ammonia or some primary amines can be challenging due to the reversibility of the reaction and the relatively low reactivity of the nucleophile, often necessitating harsh conditions like strong bases or high temperatures. rsc.org The use of a strong base, such as potassium tert-butoxide, can facilitate the reaction by deprotonating the nucleophile, increasing its reactivity. rsc.org Careful optimization of reaction conditions is crucial to favor the forward Michael addition and minimize the retro-Michael reaction. rsc.org

Phthalimide-Mediated Synthetic Pathways

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, offering a robust and high-yielding route that prevents over-alkylation. This pathway is readily adapted for the synthesis of this compound. byjus.com The process is typically a two-step sequence.

The first step is a Michaelis-Arbuzov reaction between an N-haloalkylphthalimide and a trialkyl phosphite (B83602). cmu.edu Specifically, N-(2-bromoethyl)phthalimide is heated with triethyl phosphite. The phosphite performs a nucleophilic attack on the alkyl bromide, displacing the bromide ion and forming a phosphonium (B103445) intermediate, which then rearranges to the stable P=O bond of the phosphonate, yielding Diethyl (2-phthalimidoethyl)phosphonate. kyushu-u.ac.jpprepchem.com

In the second step, the phthalimide protecting group is removed. This is most commonly accomplished by hydrazinolysis, where the substrate is refluxed with hydrazine hydrate (B1144303) in an alcohol solvent like ethanol (B145695). kyushu-u.ac.jpprepchem.com The hydrazine cleaves the imide to form a stable phthalhydrazide (B32825) precipitate, liberating the desired primary amine, this compound, which can be isolated from the filtrate. cmu.eduprepchem.com

Table 3: Phthalimide-Mediated Synthesis of this compound This table is interactive. Users can sort data by clicking on column headers.

Step Starting Materials Key Reagent Product Typical Conditions
1. Michaelis-Arbuzov N-(2-bromoethyl)phthalimide, Triethyl phosphite Heat Diethyl (2-phthalimidoethyl)phosphonate Gentle heating to initiate, followed by reflux for ~1 hour. prepchem.com
2. Hydrazinolysis Diethyl (2-phthalimidoethyl)phosphonate Hydrazine hydrate This compound Reflux in ethanol for ~2 hours. kyushu-u.ac.jpprepchem.com

Catalytic Hydrogenation of Azidoalkylphosphonate Precursors

An alternative to the Gabriel synthesis for preparing primary aminophosphonates is the reduction of an azidoalkylphosphonate precursor. The azide group serves as a reliable masked form of a primary amine. The synthesis begins with the preparation of Diethyl (2-azidoethyl)phosphonate. This precursor can be formed through nucleophilic substitution of a suitable leaving group (e.g., bromide or tosylate) on an ethylphosphonate backbone with an azide salt, or via a Mitsunobu reaction on Diethyl (2-hydroxyethyl)phosphonate using hydrogen azide. researchgate.netorganic-chemistry.org

Once the azidoalkylphosphonate is obtained, the azide group is reduced to an amine. The most common and efficient method for this transformation is catalytic hydrogenation. The reaction is typically carried out under an atmosphere of hydrogen gas using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is clean and generally proceeds in high yield, producing the target this compound, with nitrogen gas as the only byproduct. An alternative, non-hydrogenation method for this reduction is the Staudinger reaction, which uses triphenylphosphine followed by hydrolysis. organic-chemistry.org

Advanced Synthetic Approaches for this compound Analogues

Beyond the established routes to the parent compound, significant research has focused on developing flexible and modular synthetic strategies to access a diverse range of structural analogues. These advanced methods are crucial for creating libraries of compounds for biological screening and materials science applications.

One innovative strategy involves the chemoselective activation of symmetrical dialkyl phosphonates. nih.gov In this method, a reagent system of 2-iodopyridine (B156620) and triflic anhydride (B1165640) activates a starting phosphonate, such as diethyl butylphosphonate. This activation facilitates the selective substitution of one ethoxy group with a variety of nucleophiles, including alcohols, thiols, and amines, to create mixed phosphonate esters and phosphonamidates. This approach demonstrates excellent functional group tolerance, allowing for the synthesis of complex analogues that would be difficult to prepare otherwise. nih.gov

Another powerful strategy is the multicomponent Kabachnik-Fields reaction. This one-pot reaction condenses a carbonyl compound, an amine, and a dialkyl phosphite to directly form an α-aminophosphonate. gjesr.com This convergent approach is highly efficient for generating libraries of α-substituted analogues of this compound by varying the aldehyde and amine components.

Furthermore, novel methods for synthesizing amino acid-based phosphonamidates, which are important peptide analogues, have been developed. One such method employs phosphonylaminium salts, which avoids the need to deprotonate the amino acid nucleophile or use complex chlorinating agents, streamlining the synthesis of these biologically relevant molecules. mdpi.com

Table 4: Comparison of Advanced Synthetic Strategies for Phosphonate Analogues This table is interactive. Users can sort data by clicking on column headers.

Method Name Key Reagents Type of Analogue Produced Key Advantages
Chemoselective Activation 2-Iodopyridine, Triflic anhydride Mixed phosphonate esters, Phosphonamidates High functional group tolerance, modularity, access to unsymmetrical products. nih.gov
Kabachnik-Fields Reaction Aldehyde, Amine, Dialkyl phosphite α-Substituted aminophosphonates One-pot reaction, high atom economy, convergent synthesis. gjesr.com
Phosphonylaminium Salt Coupling Oxalyl chloride, Amino acid esters Amino acid-derived phosphonamidates Avoids nucleophile deprotonation, mild conditions. mdpi.com

Table of Mentioned Chemical Compounds

Continuous Flow Processes for Intensified Phosphonate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of phosphonates, offering significant advantages in terms of process intensification, safety, and control over reaction parameters. lew.ro Flow reactors, by their nature, provide superior heat and mass transfer compared to traditional batch reactors. lew.rotandfonline.com This allows for precise temperature control, even in highly exothermic reactions, and can lead to faster reaction times and cleaner product profiles. lew.ro

The synthesis of α-aminophosphonates and their precursors has been successfully adapted to continuous flow systems. For instance, the alcoholysis of dialkyl H-phosphonates and the formation of α-aryl-α-aminophosphonates via the aza-Pudovik and Kabachnik-Fields reactions have been demonstrated in continuous flow microwave reactors. tandfonline.comtandfonline.com In one study, a self-developed continuous flow microwave system was used to synthesize dialkyl H-phosphonates. tandfonline.com The continuous flow alcoholysis of dimethyl H-phosphonate with n-butanol showed that product distribution could be finely tuned by adjusting temperature and residence time. tandfonline.com At 100°C with a 30-minute residence time, the mixed n-butyl methyl H-phosphonate was the major product (53%), whereas at 175°C, the fully transesterified di(n-butyl) H-phosphonate predominated (91%). tandfonline.com

Similarly, the synthesis of hydroxymethyl phosphonates (HPs) has been optimized using microfluidic reactors. This approach overcomes common issues in batch synthesis, such as strong heat release and the formation of by-products, resulting in products with high yield and purity. lew.ro The use of flow chemistry can also enhance safety, as the volume of hazardous intermediates within the reactor at any given time is minimal. lew.ro Furthermore, these systems can be scaled up by parallelization without the typical challenges of amplification effects seen in batch processes. lew.ro

Compound SynthesizedReactor TypeKey FindingsYieldReference
Diethyl hydroxymethyl phosphonate (DEHP)Microfluidic ReactorOvercame issues of strong heat-release and by-products common in batch synthesis.>94% lew.ro
Di(n-butyl) H-phosphonateContinuous Flow MW ReactorTemperature control allowed for selective synthesis; higher temps favored full transesterification.91% tandfonline.com
Diethyl (n-butylamino)-phenylmethylphosphonateContinuous Flow MW ReactorSuccessful three-component Kabachnik-Fields reaction without a catalyst in ethanol.75% tandfonline.com

Applications of Lewis Acid and Nanoparticle Catalysis in Aminophosphonate Formation

Catalysis is central to the efficient synthesis of aminophosphonates, with Lewis acids and, more recently, nanoparticles playing pivotal roles. These catalysts facilitate the key bond-forming steps, often enabling milder reaction conditions and improving yields.

Lewis Acid Catalysis

Lewis acids are widely employed to catalyze the synthesis of α-aminophosphonates, most notably through the Kabachnik-Fields reaction. nih.gov This three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite is often promoted by a Lewis acid that activates the carbonyl group or the resulting imine intermediate towards nucleophilic attack by the phosphite. nih.govrsc.org A diverse array of Lewis acids has been utilized, including metal triflates, metal perchlorates, and various metal chlorides. nih.govrsc.org

For example, yttrium triflate has been demonstrated as an efficient and green Lewis acid catalyst for the one-pot, three-component Birum–Oleksyszyn reaction to produce α-aminophosphonates. rsc.org Its use is particularly advantageous for reactions involving acid-sensitive functional groups, such as t-butyl carbamate (B1207046) (Boc) protecting groups, which might be degraded under the traditional Brønsted acid conditions. rsc.org In another approach, scandium tris(dodecyl sulfate) has been used as a Lewis acid-surfactant combined catalyst, allowing the reaction to proceed efficiently in water, a green solvent. researchgate.net Other examples include the use of magnesium perchlorate (B79767) (Mg(ClO₄)₂) and niobium chloride as effective catalysts. nih.gov

Nanoparticle Catalysis

The use of nanocatalysts represents a significant advancement in aminophosphonate synthesis, aligning with the principles of green chemistry. Nanoparticles offer an exceptionally high surface-area-to-volume ratio, which can lead to superior catalytic activity compared to their bulk counterparts. echemcom.com Many nanocatalysts are also easily recoverable (e.g., via filtration or magnetic separation) and can be reused for multiple cycles without significant loss of activity. researchgate.net

Several types of nanoparticles have proven effective:

Silica (B1680970) Nanoparticles (SiO₂ NPs): Derived from agricultural waste like rice hulls, silica nanoparticles have been used as an inexpensive and efficient catalyst for the Kabachnik-Fields reaction under solvent-free conditions. echemcom.com

Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been used to catalyze the synthesis of α-aminophosphonate derivatives in water at room temperature, demonstrating a green and efficient procedure. researchgate.net

Magnetic Nanoparticles: To simplify catalyst recovery, magnetic nanoparticles have been developed. For instance, a magnetic nanocatalyst consisting of iron oxide coated with a tin oxide/sulfate solid acid (Fe₃O₄@SnO₂/SO₄⁻²) has been shown to be a highly efficient and reusable catalyst for α-aminophosphonate synthesis under solvent-free conditions. Similarly, a polyaniline-manganese (PAni-Mn) nanocomposite has been described as a novel multifunctional catalyst for this reaction. researchgate.net A magnetic ionic nanocatalyst has also been developed that can be retrieved using an external magnet and reused, often in conjunction with ultrasound acceleration. nih.gov

CatalystReactionConditionsKey Advantage(s)Reference
Yttrium TriflateBirum–OleksyszynOne-pot, MeCNGreen Lewis acid, compatible with acid-labile groups. rsc.org
Scandium tris(dodecyl sulfate)Kabachnik-FieldsAmbient temp, in waterLewis acid-surfactant allows reaction in aqueous media. researchgate.net
Silica Nanoparticles (from rice hulls)Kabachnik-Fields50-80 °C, solvent-freeInexpensive, efficient, eco-friendly source. echemcom.com
ZnO NanoparticlesKabachnik-FieldsRoom temp, in waterGreen solvent, easy product separation. researchgate.net researchgate.net
Fe₃O₄@SnO₂/SO₄⁻²Kabachnik-Fields80 °C, solvent-freeMagnetic, easily separable and reusable catalyst.

Microwave-Assisted Synthetic Transformations in Organophosphorus Chemistry

Microwave (MW) irradiation has become a valuable tool in synthetic organophosphorus chemistry, offering a green alternative to conventional heating methods. researchgate.net This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. researchgate.netingentaconnect.com The ability of microwaves to rapidly heat the reaction mixture can overcome activation energy barriers more efficiently, and in some cases, MW irradiation can even substitute for a catalyst. mdpi.com

The synthesis of α-aminophosphonates via the Kabachnik-Fields condensation is a prime example of a reaction that benefits significantly from microwave assistance. mdpi.comtandfonline.com These reactions can often be carried out under solvent-free conditions, which further boosts their environmental credentials. tandfonline.com For instance, the three-component reaction of amines, aldehydes, and dialkyl phosphites can be accomplished efficiently without any solvent or catalyst under microwave irradiation at 120°C. tandfonline.com

Beyond the Kabachnik-Fields reaction, microwave assistance has been applied to a wide range of organophosphorus transformations, including:

The phospha-Michael addition of >P(O)H species to electron-deficient alkenes. ingentaconnect.comtandfonline.com

The direct esterification of phosphinic and phosphonic acids, which is often difficult under conventional heating. mdpi.com

Arbuzov reactions and the alcoholysis of dialkyl phosphites. ingentaconnect.comtandfonline.com

The combination of microwave heating with continuous flow processing represents a particularly powerful synergy, merging the benefits of rapid, controlled heating with the advantages of process intensification. tandfonline.comtandfonline.com This combined approach has been used for the synthesis of both dialkyl H-phosphonates and α-aminophosphonates, demonstrating high efficiency and control. tandfonline.com

Reaction TypeConditionsTimeYieldKey AdvantageReference
Kabachnik-Fields CondensationMW, Solvent-free, Catalyst-freeNot specifiedHighEliminates need for both solvent and catalyst. mdpi.comtandfonline.com
Phospha-Michael AdditionMW, 175°C, Solvent-freeNot specified71-98%High yields in the absence of solvent. tandfonline.com
Alcoholysis of Dialkyl PhosphitesMW, Continuous Flow30 min91% (for full transesterification)Rapid, selective synthesis with precise control. tandfonline.com

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound and related aminophosphonates is increasingly guided by the principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances. sciencedaily.com This focus has led to the development of novel synthetic methods that are more efficient, safer, and have a smaller environmental footprint. sciencedaily.comrsc.org

Key green chemistry strategies applied in this area include:

Use of Greener Solvents: A major focus has been to replace volatile and toxic organic solvents. Water has been successfully used as a reaction medium for the synthesis of α-aminophosphonates, often facilitated by surfactant-type catalysts. researchgate.netresearchgate.net Room-temperature ionic liquids have also been employed as effective and recyclable catalysts and reaction media, promoting three-component coupling reactions under solvent-free conditions. rsc.org

Solvent-Free Reactions: Eliminating the solvent entirely is a primary goal of green chemistry. Many modern synthetic protocols for α-aminophosphonates, particularly those using microwave irradiation or specific nanocatalysts, are performed under neat (solvent-free) conditions. echemcom.comrsc.org This simplifies work-up procedures, reduces waste, and lowers costs.

Development of Reusable Catalysts: The design of catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. Heterogeneous nanocatalysts, especially those with magnetic cores, are ideal for this purpose. nih.gov They can be recovered using an external magnet and reused for several cycles with minimal loss of catalytic activity, as demonstrated in the synthesis of α-aminophosphonates. nih.gov Ecocatalysts derived from biological accumulators of metal ions have also been developed and shown to be highly efficient and recyclable. nih.gov

Alternative Energy Sources: To reduce energy consumption and improve reaction efficiency, alternative energy sources are employed. Microwave irradiation is a well-established green technique that dramatically shortens reaction times and often allows for solvent-free conditions. researchgate.netmdpi.com More recently, ultrasound has been used to accelerate reactions, such as in the synthesis of α-aminophosphonates using a magnetically retrievable ionic nanocatalyst, achieving excellent yields in just 10-25 minutes. nih.gov

Atom Economy: Multicomponent reactions, such as the Kabachnik-Fields reaction, are inherently atom-economical as they combine three or more starting materials into a single product in one step, minimizing the formation of by-products. rsc.orggjesr.com

These approaches collectively contribute to making the synthesis of phosphonates a greener and more sustainable endeavor, aligning chemical production with environmental stewardship. sciencedaily.comrsc.org

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Aminoethyl Phosphonate

Hydrolytic Transformations: Conversion to Phosphonic Acids and Related Species

The hydrolysis of diethyl (2-aminoethyl)phosphonate is a key transformation that leads to the corresponding phosphonic acid. This process typically involves the cleavage of the phosphoester (P-O) bonds rather than the more robust carbon-phosphorus (C-P) bond. The C-P bond is known for its significant resistance to both acid and base-catalyzed hydrolysis unm.edunih.gov.

The hydrolysis of phosphonate (B1237965) esters can be catalyzed by either acid or base. mdpi.com Under acidic conditions, the reaction generally proceeds via an AAc2 mechanism, which involves a bimolecular nucleophilic attack by water on the protonated phosphorus center, leading to P-O bond cleavage. mdpi.com In some cases, particularly with certain ester groups, an AAl1 mechanism involving C-O bond cleavage may occur. mdpi.com

Under basic conditions, hydrolysis occurs through a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom, resulting in the displacement of an ethoxide group. This process is typically irreversible and occurs in two stages: initial formation of the phosphonate salt, followed by protonation to yield the free phosphonic acid. mdpi.com The complete hydrolysis of this compound yields (2-aminoethyl)phosphonic acid (AEP), a naturally occurring phosphonate. sigmaaldrich.com

Table 1: Summary of Hydrolytic Conditions for Phosphonate Esters
ConditionCatalyst/ReagentGeneral MechanismProduct of this compound Hydrolysis
AcidicStrong Acid (e.g., HCl)AAc2 (P-O Cleavage) or AAl1 (C-O Cleavage) mdpi.com(2-aminoethyl)phosphonic acid
BasicStrong Base (e.g., NaOH)Nucleophilic substitution at phosphorus (P-O Cleavage) mdpi.comSodium (2-aminoethyl)phosphonate salt
Silylation/DealkylationTrimethylsilyl halides (e.g., TMSBr)Cleavage of the C-O bond of the ester mdpi.com(2-aminoethyl)phosphonic acid (after workup)

Nucleophilic and Electrophilic Reactivity of the Aminoethylphosphonate Moiety

The this compound molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of reactions.

Nucleophilic Character : The primary amine group (-NH₂) is the principal nucleophilic site. The lone pair of electrons on the nitrogen atom can attack various electrophiles. Furthermore, the presence of the electron-donating amino group enhances the nucleophilicity at the phosphorus center when compared to phosphonates with electron-withdrawing substituents.

Electrophilic Character : The phosphorus atom of the phosphonate group is electron-deficient due to the electronegativity of the double-bonded oxygen and the two ethoxy groups. This makes it an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is the basis for substitution and hydrolysis reactions at the phosphorus center. nih.gov A general strategy for phosphonate substitution involves activation with an electrophilic agent like triflic anhydride (B1165640), which forms a highly reactive phosphonium (B103445) intermediate, followed by attack of a nucleophile. nih.gov

Derivatization Reactions Involving the Amine Functional Group

The primary amine of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. Common derivatization reactions include acylation, alkylation, and condensation.

A notable example is the acylation of this compound with acryloyl chloride. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of an amide bond and the synthesis of diethyl [2-(acryloylamino)ethyl]phosphonate. This reaction highlights the utility of the amine group for introducing new functional moieties.

Table 2: Representative Derivatization Reactions of this compound
Reaction TypeReagentProduct ClassSpecific Example Product
AcylationAcyl Halide (e.g., Acryloyl chloride)N-AcylphosphonateDiethyl [2-(acryloylamino)ethyl]phosphonate
AlkylationAlkyl Halide (e.g., Benzyl bromide)Secondary/Tertiary AmineDiethyl [2-(benzylamino)ethyl]phosphonate
Schiff Base FormationAldehyde or Ketone (e.g., Benzaldehyde)Imine (Schiff Base)Diethyl [2-(benzylideneamino)ethyl]phosphonate

Mechanistic Insights into C-P Bond Formation and Cleavage in Related Organophosphorus Compounds

While the C-P bond in this compound is notably stable, understanding the mechanisms of its formation and cleavage provides crucial context for the chemistry of organophosphonates. unm.edunih.gov

C-P Bond Formation: The primary biological route for C-P bond formation is the enzyme-catalyzed intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction mediated by phosphoenolpyruvate phosphomutase. nih.gov This reaction is considered the entry point into the biosynthesis of most phosphonate natural products. nih.gov In chemical synthesis, the Michaelis-Arbuzov reaction is a cornerstone for creating C-P bonds. nii.ac.jp This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.org Another significant method is the hydrophosphonylation reaction, where a P-H bond, such as that in diethyl phosphite, adds across an unsaturated C-C, C=O, or C=N bond. organic-chemistry.orgwikipedia.org

C-P Bond Cleavage: The cleavage of the stable C-P bond generally requires specific enzymatic machinery or harsh chemical conditions.

Enzymatic Cleavage: Bacteria have evolved specific pathways to utilize phosphonates as a phosphorus source. osti.gov The C-P lyase pathway involves a multi-protein complex that ultimately cleaves the C-P bond through a radical-based mechanism, producing a hydrocarbon and inorganic phosphate (B84403). unm.edursc.org Another enzyme, phosphonoacetate hydrolase, utilizes a metal-ion-assisted hydrolytic mechanism to break the C-P bond in phosphonoacetate. unm.eduosti.gov

Chemical Cleavage: Theoretical studies on the C-P bond cleavage of a model α-aminophosphonate in acidic media suggest a multi-step process. nih.gov This process is initiated by protonation, followed by a proton transfer and subsequent cleavage of the C-P bond, often assisted by water molecules. nih.gov Other synthetic methods for C-P bond cleavage have been developed, sometimes utilizing transition metal catalysts or proceeding through highly reactive P(V) intermediates, although these often require specific substrates and conditions. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Diethyl 2 Aminoethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and environment of the phosphorus atom. By analyzing ¹H, ¹³C, and ³¹P NMR spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of Diethyl (2-aminoethyl)phosphonate provides specific information about the number of different types of protons and their neighboring atoms. The structure, (CH₃CH₂O)₂P(O)CH₂CH₂NH₂, contains several distinct proton environments. The ethyl groups' methyl protons (CH₃) typically appear as a triplet, coupled to the adjacent methylene (B1212753) protons. These methylene protons (OCH₂) resonate as a more complex multiplet, often a doublet of quartets, due to coupling with both the methyl protons and the phosphorus atom. The protons of the aminoethyl chain (P-CH₂ and CH₂-N) appear as distinct multiplets, with their chemical shifts and multiplicities influenced by coupling to the phosphorus atom and adjacent protons. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ CH₂O-P ~1.3 Triplet (t) J(H,H) ≈ 7
CH₃CH₂ O-P ~4.1 Doublet of Quartets (dq) J(H,H) ≈ 7, J(H,P) ≈ 8
P-CH₂ CH₂NH₂ ~2.1 Multiplet (m) -
P-CH₂CH₂ NH₂ ~3.0 Multiplet (m) -

Note: Predicted values are based on typical ranges for similar phosphonate (B1237965) compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. A key feature is the observation of coupling between the carbon atoms and the central phosphorus atom (J-coupling), which is invaluable for assignment. The spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom directly bonded to the phosphorus (P-CH₂) will appear as a doublet with a large one-bond coupling constant (¹JCP). The other carbons will also exhibit coupling to the phosphorus atom over two or three bonds (²JCP, ³JCP), resulting in doublet signals, which confirms their position relative to the phosphonate group. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (JCP, Hz)
C H₃CH₂O-P ~16 Doublet (d) ³JCP ≈ 6
CH₃C H₂O-P ~62 Doublet (d) ²JCP ≈ 7
P-C H₂CH₂NH₂ ~36 Doublet (d) ¹JCP ≈ 140

Note: Predicted values are based on spectral data for analogous compounds. nih.govspectrabase.com

³¹P NMR is a highly specific technique for phosphorus-containing compounds, providing a direct window into the chemical environment of the phosphorus nucleus. For this compound, the spectrum typically shows a single resonance, confirming the presence of one phosphorus environment. The chemical shift is characteristic of an alkyl phosphonate. oxinst.com

A significant challenge and, concurrently, a useful feature in the interpretation of the ³¹P NMR spectrum of this molecule is its sensitivity to pH. nih.gov The presence of the basic amino group means that the molecule can exist in a protonated (ammonium) or neutral (amine) form depending on the acidity of the medium. Protonation of the amino group can induce a change in the electron density around the phosphorus atom, leading to a noticeable shift in its resonance. nih.govresearchgate.net This pH-dependent chemical shift makes this compound and similar compounds potential non-invasive pH probes in biological systems. researchgate.net Furthermore, solvent effects and coordination to metal ions can also influence the ³¹P chemical shift, which must be considered during analysis. rsc.org

Table 3: Predicted ³¹P NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes

Note: The chemical shift range is based on data for similar alkyl phosphonates. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the various functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several strong absorption bands that are diagnostic for its key functional groups. nih.gov The most prominent is the intense P=O stretching vibration. Other important bands include the P-O-C (ester) stretches, C-H stretching of the alkyl groups, and the vibrations associated with the primary amine (N-H stretching and bending). researchgate.net

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3300 - 3500 Medium, Broad N-H Stretch (primary amine)
2850 - 3000 Medium-Strong C-H Stretch (alkyl groups)
~1600 Medium N-H Bend (scissoring)
~1250 Strong P=O Stretch (phosphoryl group)

Source: Characteristic infrared absorption frequencies from available spectral data. nih.gov

Raman spectroscopy provides complementary information to FT-IR. While the P=O stretch is also visible in the Raman spectrum, often vibrations of less polar bonds, such as C-C and C-H, can be more intense. The P-O-C symmetric stretches are also typically strong in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of this compound. nih.gov

Table 5: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Assignment
2850 - 3000 Strong C-H Stretch (alkyl groups)
~1250 Medium P=O Stretch

Note: Raman shifts are based on general characteristics of phosphonates and available spectral data. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is employed to verify its molecular formula, C₆H₁₆NO₃P.

The technique, often employing soft ionization methods like electrospray ionization (ESI), minimizes fragmentation and primarily furnishes the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared against the theoretically calculated exact mass. The minuscule difference between these two values, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

The theoretical exact mass of the protonated form of this compound ([C₆H₁₆NO₃P + H]⁺) is 182.0940 Da. An illustrative HRMS analysis would yield data similar to that presented in the interactive table below.

Interactive Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₆NO₃P
Ion Species[M+H]⁺
Calculated Exact Mass (Da)182.0940
Measured Mass (Da)182.0938
Mass Error (ppm)-1.1

Note: The data in this table is representative and illustrates the typical accuracy of HRMS analysis.

The low mass error observed in such an analysis provides high confidence in the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass.

UV-Visible Spectroscopy in Complexation and Reaction Monitoring

UV-Visible spectroscopy is a versatile technique used to study electronic transitions within a molecule. While this compound itself does not possess strong chromophores that absorb significantly in the UV-Visible region, its utility in this context arises from its ability to form complexes with metal ions and to undergo reactions that produce chromophoric products.

Complexation Studies:

The amino and phosphonate groups in this compound are excellent ligands for a variety of metal ions. The formation of a complex between the compound and a transition metal ion can be readily monitored by UV-Visible spectroscopy. nih.gov The coordination of the ligand to the metal center often results in the appearance of new absorption bands, particularly d-d transitions or charge-transfer bands, which are characteristic of the resulting complex. nih.gov

By titrating a solution of the metal ion with this compound and recording the changes in the UV-Visible spectrum, one can determine the stoichiometry of the complex and calculate its formation constant. For instance, the complexation with copper(II) ions would likely result in a blue shift of the d-d transition band of the aquated copper ion and the appearance of a ligand-to-metal charge transfer (LMCT) band.

Reaction Monitoring:

UV-Visible spectroscopy can also be employed to monitor the progress of reactions involving this compound, provided there is a change in the absorbance of the reaction mixture over time. For example, if the amino group of the phosphonate is reacted with a chromophoric reagent, the rate of the reaction can be determined by following the appearance of the product's characteristic absorption band. This kinetic data is crucial for understanding reaction mechanisms and optimizing reaction conditions. youtube.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

While the crystal structure of this compound has not been specifically reported in the surveyed literature, the analysis of related functionalized phosphonate compounds demonstrates the power of this technique. acs.orgacs.org For instance, single-crystal XRD studies on other aminophosphonates have revealed detailed information about their coordination with metal ions and their hydrogen-bonding networks. acs.orgnih.gov

Should a suitable single crystal of this compound be obtained, XRD analysis would provide invaluable data, as illustrated in the hypothetical data table below.

Interactive Table 2: Hypothetical X-ray Diffraction Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1042
Z (molecules/unit cell)4

Note: This data is hypothetical and serves to illustrate the type of information obtained from an XRD experiment.

Such data would allow for the precise determination of the P-C and C-N bond lengths, the conformation of the ethyl groups, and the nature of any intermolecular hydrogen bonds involving the amino and phosphonate moieties, providing a complete structural picture of the molecule in the solid state.

Computational and Theoretical Chemistry Studies of Diethyl 2 Aminoethyl Phosphonate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For diethyl (2-aminoethyl)phosphonate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), offer a detailed understanding of its geometry and electronic characteristics. nih.govresearchgate.net

Geometry optimization of this compound using DFT methods allows for the determination of its most stable three-dimensional conformation. researchgate.netnih.govnsf.gov Computational studies on analogous aminophosphonates have shown that these molecules can exist in different conformations, with the relative orientation of the amino and phosphonate (B1237965) groups being a key factor. For this compound, two primary conformers, gauche and anti, are predicted, with the gauche form often stabilized by an intramolecular hydrogen bond between the amino group and a phosphoryl oxygen.

The optimized geometrical parameters, such as bond lengths and angles, provide a basis for understanding the molecule's steric and electronic environment. DFT calculations have been successfully employed to predict these parameters for a variety of transition metal complexes and organic molecules. researchgate.netnih.govnsf.gov

Vibrational wavenumber predictions, obtained from the second derivatives of the energy, correspond to the infrared (IR) and Raman spectra of the molecule. These calculated frequencies help in the assignment of experimental spectral bands to specific vibrational modes of the functional groups present in this compound. Studies on related α-aminophosphonate derivatives have demonstrated a good correlation between experimental and computed vibrational frequencies. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Aminophosphonates This table presents typical calculated vibrational frequencies for functional groups found in aminophosphonates, based on DFT studies of analogous compounds. The exact values for this compound may vary.

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
N-H (amine)Stretching3250 - 3350
C-H (aliphatic)Stretching2850 - 3000
P=O (phosphonate)Stretching1200 - 1250
P-O-CStretching950 - 1050
C-N (aliphatic)Stretching1000 - 1100

Source: Based on data from studies on α-aminophosphonate derivatives. nih.gov

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. biomedres.us

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity: Describes the tendency of a molecule to donate electrons. masterorganicchemistry.com

Studies on aminophosphonates and related compounds have utilized these descriptors to rationalize their reactivity in various chemical reactions. researchgate.netnih.gov The amino group in this compound is expected to contribute to its nucleophilic character. libretexts.org

Table 2: Calculated Global Reactivity Descriptors for a Model Aminophosphonate This table provides illustrative values for global reactivity descriptors of a model aminophosphonate, calculated using DFT. The values for this compound would be comparable.

DescriptorFormulaTypical Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/2~3.0 - 4.0
Chemical Hardness (η)(ELUMO - EHOMO)/2~2.5 - 3.5
Chemical Softness (S)1/η~0.28 - 0.40
Electrophilicity Index (ω)χ²/2η~1.5 - 2.5

Source: Derived from principles and data in computational chemistry literature. irjweb.combiomedres.us

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. biomedres.us

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the amino group and the non-bonding oxygen atoms of the phosphonate group, while the LUMO is likely centered on the phosphorus atom and the antibonding orbitals of the P=O bond. DFT calculations on similar α-aminophosphonates have reported HOMO-LUMO gaps in the range of 5-6 eV. nih.gov

Nuclear Magnetic Shielding Tensor Calculations (e.g., GIAO Method) for NMR Parameter Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. uow.edu.auresearchgate.net This method has been successfully applied to predict the 1H, 13C, and 31P NMR spectra of various organic and organophosphorus compounds. nih.govconicet.gov.arrsc.org

For this compound, GIAO calculations can provide theoretical chemical shifts that, when compared with experimental data, aid in the structural elucidation and assignment of NMR signals. The accuracy of these predictions is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects. uow.edu.auresearchgate.net

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound This table presents a comparison of typical experimental and GIAO-calculated 13C NMR chemical shifts for the carbon atoms in this compound. The calculated values are illustrative and depend on the computational method used.

Carbon AtomTypical Experimental δ (ppm)Illustrative Calculated δ (ppm)
CH2-P~25-35~28
CH2-N~40-50~45
O-CH2~60-65~62
CH3~15-20~17

Source: Based on typical chemical shift ranges and data from related compounds. oregonstate.eduyoutube.comorganicchemistrydata.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability Assessment

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful methods for identifying and characterizing non-covalent interactions (NCIs) within and between molecules. nih.govnih.gov

QTAIM analyzes the topology of the electron density (ρ(r)) to define atomic basins and the paths of maximum electron density that link them (bond paths). The properties at the bond critical points (BCPs) along these paths, such as the electron density and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the interactions. nih.govresearchgate.net

RDG analysis is particularly useful for visualizing weak non-covalent interactions. It is based on the relationship between the electron density and its gradient. The RDG function allows for the identification of regions of hydrogen bonding, van der Waals interactions, and steric repulsion, which can be color-mapped onto the molecular surface. nih.gov In this compound, these methods can be used to characterize the intramolecular hydrogen bond between the amino group and the phosphoryl oxygen, as well as other weaker van der Waals interactions that contribute to its conformational preference and stability.

Computational Modeling of Molecular Interactions for Biochemical Applications (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, serves as a powerful tool to investigate and predict the interactions between small molecules like this compound and biological macromolecules, primarily proteins. This in silico approach provides valuable insights into the binding modes, affinities, and specific molecular interactions that govern the biological activity of a compound. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining studies on structurally related α-aminoalkylphosphonates. These studies provide a framework for how this compound would be computationally evaluated for its potential biochemical applications.

The general workflow for a molecular docking study of this compound would involve several key steps. Initially, the three-dimensional structure of the ligand, this compound, would be generated and optimized to its lowest energy conformation using force fields like AMBER. acs.org Concurrently, a target protein's three-dimensional structure would be obtained from a repository such as the Protein Data Bank (PDB). acs.org The protein structure is then prepared by removing non-essential molecules like water and co-crystallized ligands, and charges are assigned to its atoms. acs.org

Software such as AutoDock is commonly employed to perform the docking calculations. acs.org This process involves systematically placing the ligand in various orientations and conformations within the defined binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

For instance, in a study on diphenyl α-aminoalkylphosphonate esters as inhibitors of prostate-specific antigen (PSA), molecular docking was used to understand their mechanism of action. acs.org The study successfully modeled the covalent and non-covalent binding of these inhibitors, and the results were correlated with experimental inhibitory concentrations (IC50 values). acs.org Similarly, molecular docking of α-aminophosphonate ligated copper (II) complexes with SARS-CoV-2 proteases revealed that mononuclear complexes exhibited higher binding affinities than dinuclear ones. frontiersin.org These studies highlight the capability of molecular docking to predict binding modes and relative potencies of related phosphonate compounds.

The key molecular interactions that would be analyzed in a docking study of this compound include:

Hydrogen Bonds: The amino group (-NH2) and the phosphonate group (P=O and P-O-C) are capable of forming hydrogen bonds with amino acid residues in the protein's binding pocket.

Electrostatic Interactions: The partial positive charge on the nitrogen atom of the amino group and the partial negative charges on the oxygen atoms of the phosphonate group can engage in electrostatic interactions with charged residues.

Hydrophobic Interactions: The ethyl groups attached to the phosphonate and the ethyl chain of the aminoethyl moiety can participate in hydrophobic interactions with nonpolar residues.

By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues involved in these interactions, providing a detailed picture of the binding mode. This information is crucial for understanding the compound's mechanism of action and for designing more potent and selective analogs.

The following tables present hypothetical data based on findings from studies on analogous compounds to illustrate the type of information generated from molecular docking studies.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

ParameterValue
Target ProteinExample Kinase 1 (PDB ID: XXXX)
Docking SoftwareAutoDock Vina
Binding Energy (kcal/mol)-6.8
Interacting Residues (Hydrogen Bonds)ASP 123, LYS 78
Interacting Residues (Hydrophobic)LEU 25, VAL 33, ILE 105

Table 2: Breakdown of Predicted Intermolecular Interactions

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondAmino (-NH2)ASP 123 (OD1)2.9
Hydrogen BondPhosphonate (P=O)LYS 78 (NZ)3.1
HydrophobicEthyl (amino side)VAL 333.8
HydrophobicDiethyl phosphonateLEU 25, ILE 1054.2

These computational approaches are instrumental in the initial stages of drug discovery and biochemical probe development, allowing for the rapid screening of compounds and providing a rational basis for further experimental investigation.

Biological and Biochemical Mechanisms of Action Pertaining to Aminophosphonates

Molecular Mimicry of Biological Phosphates and Carboxylates

Aminophosphonates are organophosphorus compounds that are structurally analogous to amino acids, where a phosphonic acid group replaces the carboxylic moiety. wikipedia.org This structural similarity is the foundation of their biological activity. The phosphonate (B1237965) group, with its tetrahedral geometry and negative charge at physiological pH, serves as an effective mimic of two crucial functional groups in biology: phosphates and the transition state of carboxylates.

The inhibitory activity of many aminophosphonate-based enzyme inhibitors stems from the fact that the tetrahedral phosphonate group is an excellent mimic of the putative tetrahedral transition state or intermediate that occurs during the enzymatic hydrolysis or formation of peptide bonds. oup.com Since reactions involving peptides often proceed through high-energy tetrahedral species, these amino acid mimics can act as inhibitors for a wide range of proteases and peptide ligases. oup.com Similarly, their resemblance to phosphate (B84403) groups allows them to interact with phosphate-binding sites in enzymes and receptors. researchgate.net

Mechanisms of Enzyme Inhibition (e.g., Phosphatases, Kinases, Enolpyruvate Transferases)

Aminophosphonates are recognized as potent inhibitors of various enzymes, often acting as antagonists of the natural amino acids and peptides involved in metabolism. wikipedia.orgtandfonline.com Their primary mechanism of inhibition is typically competitive, where they bind to the enzyme's active site, preventing the natural substrate from binding.

Phosphatases: Protein phosphatases are enzymes that remove phosphate groups from proteins, a process called dephosphorylation. sigmaaldrich.com Aminophosphonates have been developed as effective and selective inhibitors of protein tyrosine phosphatases (PTPs), which are potential drug targets for diseases like cancer and diabetes. nih.govnih.gov Because the phosphonate group is a stable mimic of the phosphate group, it can bind to the active site of a phosphatase but cannot be hydrolyzed, thus blocking the enzyme's activity. nih.gov For example, several α-aminophosphonate derivatives have been identified as moderate, competitive, and selective inhibitors of PTPs. nih.gov

Table 1: Inhibition of Protein Tyrosine Phosphatases (PTPs) by select α-Aminophosphonate Derivatives. nih.gov
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Inhibition Type
Compound 5 (N-derivative)PTP1B6.64 μMCompetitive
Compound 5 (N-derivative)TCPTP~13 μMCompetitive
Compound 5 (N-derivative)PTP-MEG2~166 μMCompetitive

Kinases: Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a protein, a process known as phosphorylation. news-medical.net This process is fundamental to many cellular signaling pathways. By mimicking the substrate or the transition state, aminophosphonate-based compounds can act as kinase inhibitors, blocking the phosphorylation process. news-medical.net The inhibition of kinases is a critical strategy in the treatment of diseases characterized by aberrant signaling, such as cancer and inflammatory disorders. news-medical.net Diaryl α-aminophosphonate derivatives, for instance, have been identified as highly potent and selective inhibitors of serine proteases, which can influence cancer growth and metastasis. nih.gov

Enolpyruvate Transferases: A key example of aminophosphonate enzyme inhibition is seen with UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This bacterial enzyme catalyzes the first committed step in peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. nih.govnih.gov The natural substrate for this reaction is phosphoenolpyruvate (B93156) (PEP). The antibiotic fosfomycin, a phosphonate-containing natural product, is an analog of PEP that acts as a potent inhibitor of MurA. nih.gov It covalently binds to a key cysteine residue in the active site, irreversibly inactivating the enzyme and halting cell wall synthesis. nih.gov This demonstrates how phosphonates can mimic substrates to achieve potent and specific enzyme inhibition.

Investigation of Receptor Antagonism at a Molecular Level (e.g., GABAA-ρ1 Receptors)

Beyond enzyme inhibition, aminophosphonates can also function as receptor antagonists. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic drugs. nih.govyoutube.com The GABAA-ρ1 receptor (formerly known as GABAC) is a subtype of GABA receptors.

Research has shown that 2-Aminoethyl methylphosphonate (B1257008) (2-AEMP), an analog of GABA and structurally related to Diethyl (2-aminoethyl)phosphonate, is a potent and rapidly acting antagonist at human GABAA-ρ1 receptors. nih.gov Studies using patch-clamp techniques on cells expressing these receptors have demonstrated that 2-AEMP acts as a competitive inhibitor, blocking the receptor's activation by GABA. nih.gov Its potency is comparable to that of TPMPA, a well-known GABAA-ρ1 antagonist, but 2-AEMP exhibits much faster onset and offset kinetics. nih.gov This suggests that 2-AEMP can rapidly modulate the activity of these receptors. Structure-activity relationship studies indicate that modifications to the substituents on the phosphorus atom or the aminoethyl side chain can significantly reduce the compound's potency. nih.gov

Table 2: Antagonistic Potency at GABAA-ρ1 Receptors. nih.gov
CompoundIC₅₀ (with 10 μM GABA)Mode of Action
2-Aminoethyl methylphosphonate (2-AEMP)18 μMCompetitive Antagonist
TPMPA7 μMCompetitive Antagonist

Role of C-P Bond Stability in Resistance to Enzymatic Hydrolysis within Biological Systems

A defining feature of aminophosphonates is the carbon-phosphorus (C-P) bond. This bond is significantly more stable and resistant to chemical and enzymatic hydrolysis compared to the phosphorus-oxygen (P-O) ester bond found in biological phosphates and phosphate esters. wikipedia.orgresearchgate.net The hydrolysis of a peptide bond is the reverse process of its formation, involving the addition of water to break the bond. longdom.org While enzymes like proteases and phosphatases readily cleave peptide and phosphate ester bonds, respectively, they are generally unable to break the C-P bond. longdom.orgmdpi.com

This inherent stability is a cornerstone of the biological activity of aminophosphonates. When an aminophosphonate-based inhibitor binds to the active site of an enzyme like a phosphatase, it is not processed as a substrate would be. sigmaaldrich.comnih.gov The enzyme is effectively blocked, unable to release the inhibitor because it cannot catalyze the cleavage of the robust C-P bond. While specialized enzymes known as C-P lyases exist in some organisms to cleave this bond, they are part of a specific metabolic pathway and not as ubiquitous as phosphatases. researchgate.net This resistance to degradation allows aminophosphonates to persist and exert their inhibitory effects for longer durations within a biological system.

Design Principles for Aminophosphonate-Based Biochemical Probes and Molecular Tools

The unique properties of aminophosphonates—namely their structural mimicry and the stability of the C-P bond—make them excellent scaffolds for the design of biochemical probes and molecular tools. oup.comtandfonline.com These tools are invaluable for studying enzyme mechanisms, mapping active sites, and identifying receptor binding sites.

The design principles leverage their ability to act as transition-state analogues. By creating aminophosphonates that closely resemble the transition state of an enzyme-catalyzed reaction, researchers can "trap" the enzyme in a specific conformation. oup.comtandfonline.com Analysis of the resulting enzyme-inhibitor complex, for example through X-ray crystallography, can provide detailed insights into the enzyme's catalytic mechanism. oup.comtandfonline.com

Furthermore, the aminophosphonate scaffold allows for systematic structural modifications. nih.govnih.gov Scientists can synthesize libraries of aminophosphonate derivatives with different substituents to probe structure-activity relationships. nih.gov This helps in identifying the key interactions between the inhibitor and the target protein, leading to the development of more potent and selective inhibitors. These compounds can be further modified by attaching reporter groups, such as fluorescent tags, to create molecular probes for imaging and tracking biological processes in real-time. nih.gov

Development and Research of Derivatives and Analogues of Diethyl 2 Aminoethyl Phosphonate

Synthesis and Biochemical Evaluation of Alpha- and Beta-Aminoalkylphosphonate Analogues

Alpha-aminophosphonates, as structural analogues of α-amino acids, are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net Their synthesis is often achieved through one-pot, three-component reactions. nih.gov A variety of α-aminophosphonate derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net For instance, certain α-aminophosphonate derivatives have demonstrated significant inhibitory activity against breast carcinoma cells (MCF-7). researchgate.net

The biochemical evaluation of these compounds has revealed that their anticancer activity is influenced by the specific substitutions on the molecule. nih.govresearchgate.net Some compounds have shown high to moderate activity, with some even exhibiting low toxicity against normal human cells. nih.govresearchgate.net

Compound TypeTarget Cell LineKey Findings
α-aminophosphonate derivativesMCF-7 (Breast Carcinoma)Showed high to moderate inhibitory activity. nih.govresearchgate.net
Arylidene derivativesMCF-7 (Breast Carcinoma)Demonstrated notable anticancer activity. nih.gov
Disphosphonate derivativesMCF-7 (Breast Carcinoma)Exhibited a range of anticancer activity. nih.gov

In addition to α-aminophosphonates, α-sulfonylphosphonates have been synthesized and evaluated as selective matrix metalloproteinase (MMP) inhibitors. nih.gov Many of these compounds exhibit inhibitory concentrations (IC50) in the nanomolar range against several MMPs, including MMP-2, MMP-8, MMP-13, and MMP-14. nih.gov Molecular modeling studies have been employed to understand the binding modes of these phosphonates within the active site of MMP-2, helping to explain the observed variations in their inhibitory activity. nih.gov

Construction and Characterization of Phosphonopeptide and Phosphonodepsipeptide Conjugates

Phosphonopeptides and their ester-containing counterparts, phosphonodepsipeptides, are analogues of natural peptides where an amide bond is replaced by a phosphonate (B1237965) linkage. Phosphonodepsipeptides are noted for being more stable than phosphonopeptides. beilstein-journals.org These compounds have found applications as enzyme inhibitors, haptens for antibody production, and as prodrugs. beilstein-journals.org

The synthesis of phosphonodepsipeptides can be achieved through various methods, including multicomponent condensation reactions. beilstein-journals.org This one-pot approach allows for the direct synthesis from simple, commercially available starting materials. beilstein-journals.org The characterization of these conjugates is crucial to confirm their structure and purity. Techniques such as 31P NMR analysis are used to monitor the progress of the synthesis and to characterize the final products. beilstein-journals.org The conformation of cyclic phosphonodepsipeptides has been analyzed using NMR, revealing structural similarities to known enzyme inhibitors. beilstein-journals.org

Research on Acyclic Nucleoside Phosphonate Analogues and their Biochemical Properties

Acyclic nucleoside phosphonates (ANPs) are a significant class of compounds that mimic nucleoside monophosphates but possess a metabolically stable carbon-phosphorus bond instead of a hydrolyzable phosphoester linkage. nih.govnih.gov This stability makes them promising candidates for antiviral drugs. nih.gov Extensive research has led to the development of a wide range of ANPs with potent antiviral properties, particularly against HIV and Hepatitis B virus (HBV). nih.govacs.orgasm.org

The synthesis of these analogues involves the attachment of a phosphonomethoxy group to an acyclic side chain, which is then linked to a nucleobase. nih.gov Minor structural modifications to the acyclic chain can dramatically influence their antiviral activity and selectivity. acs.org For example, substitution at the 2-position of the acyclic chain with a nonpolar group can shift the selectivity from herpesviruses towards HBV. acs.org

The biochemical properties of ANPs are a key focus of research. It is understood that these compounds often act as prodrugs, requiring intracellular phosphorylation to their active diphosphorylated metabolites. asm.org These active forms then inhibit viral polymerases. asm.org The evaluation of their anti-HBV activity has identified several potent compounds with activity comparable to the established drug adefovir. asm.org

Compound ClassTarget VirusNotable Findings
Pyrimidine ANPsHepatitis B Virus (HBV)Selective inhibition of wild-type and lamivudine-resistant HBV. asm.org
(S)-EHPMPGHepatitis B Virus (HBV)Exhibits potent anti-HBV activity in the submicromolar range. acs.org
(S)-EHPMPG phosphonodiamidate prodrugHepatitis B Virus (HBV)Shows remarkably high anti-HBV activity (EC50 = 9.27 nM) with excellent selectivity. acs.org

Strategies for Functionalization toward Bioconjugation and Fluorescent Probe Development

The functionalization of aminophosphonates is a key strategy for their application in bioconjugation and for the development of fluorescent probes. dtu.dkmdpi.com Bioconjugation aims to link the phosphonate derivative to a biomolecule, such as a peptide or protein, to modulate its properties or for targeted delivery. dtu.dk Site-selective bioconjugation methods are particularly valuable, and strategies utilizing phosphor-based electrophilic coupling partners have been developed for this purpose. dtu.dk For instance, an azido-functionalized fluorophosphonate has been synthesized, enabling its conjugation to peptides via copper-catalyzed azide-alkyne cycloaddition (click chemistry). dtu.dk

In the realm of bioimaging, aminophosphonates can be functionalized to create fluorescent probes. nih.gov These probes are designed to visualize specific ions, small biomolecules, or enzyme activities within living cells. mdpi.comnih.gov The design of these probes often relies on modulating the fluorescence properties of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT). nih.govthno.org The aminophosphonate moiety can act as a recognition site that, upon binding to a target analyte, triggers a change in the fluorescence signal. mdpi.com This "off-on" switching mechanism is a common strategy in the design of these molecular sensors. mdpi.com

Integration of Aminophosphonate Moieties into Polymeric and Dendrimeric Architectures

The incorporation of aminophosphonate units into polymeric structures has been explored to create materials with novel properties. mdpi.comresearchgate.net One approach involves the synthesis of monomers containing aminophosphonate groups, which are then polymerized. mdpi.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully used to synthesize well-defined polymers with pendant aminobisphosphonate moieties. mdpi.com This technique allows for control over the polymer's structure and composition. mdpi.com

An alternative strategy is the post-polymerization functionalization of pre-existing polymers with aminophosphonate groups. mdpi.com The Kabachnik-Fields reaction is one method used for this purpose. mdpi.com These phosphonated polymers have potential applications in various fields. For example, a polymer containing an α-aminophosphonate unit has been developed as a reactive, halogen-free flame retardant for epoxy resins. researchgate.net The hydrolysis of phosphonate ester groups within the polymer can yield highly water-soluble and pH-responsive materials. mdpi.com While research has focused on linear and branched polymers, the integration of aminophosphonate moieties into dendrimeric architectures represents a promising area for future exploration.

Synthesis and Study of Halogenated and Substituted Phosphonate Derivatives

The synthesis of halogenated and otherwise substituted phosphonate derivatives allows for the fine-tuning of their chemical and biological properties. Various synthetic methods have been developed to introduce halogens and other substituents onto the phosphonate scaffold. mdpi.comresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are an efficient method for synthesizing arylphosphonates, including those with halogen substituents. organic-chemistry.org The "Halogen Dance" reaction is another powerful tool that has been used to prepare substituted 2-aminothiazole (B372263) derivatives of acyclic nucleoside phosphonates. nih.gov

These substituted derivatives have been studied for a range of potential applications. For example, a series of substituted heterocyclic phosphonates have been synthesized and evaluated for their antioxidant activities. mdpi.com In another study, halogenated phosphonate derivatives were designed as potent inhibitors of bacterial adenylate cyclases. nih.gov The introduction of different substituents allows for the exploration of structure-activity relationships, which is crucial for the rational design of new compounds with desired biological functions. mdpi.comnih.gov

Environmental Fate and Microbial Biotransformation Pathways of Aminophosphonates

Mechanisms of Microbial Degradation of 2-Aminoethylphosphonate (AEP) in Diverse Environments

Microorganisms have evolved several sophisticated pathways to cleave the C-P bond of 2-aminoethylphosphonate (AEP), enabling them to utilize it as a source of phosphorus, and in some cases, nitrogen and carbon. msu.rumsu.ru This ability is particularly crucial in nutrient-limited environments, such as the open ocean. nih.gov The primary mechanisms for AEP degradation are the C-P lyase pathway and various hydrolytic and oxidative pathways.

The Carbon-Phosphorus (C-P) lyase pathway is a versatile and widespread bacterial mechanism capable of cleaving the C-P bond in a wide array of phosphonates, including those with unactivated C-P bonds like alkyl-, amino-alkyl, and aryl phosphonates. nih.govresearchgate.net This broad substrate specificity provides a significant advantage to bacteria, allowing them to exploit both natural and synthetic phosphonates as a phosphorus source, which is particularly important in phosphate-depleted ecosystems. nih.gov The degradation of an alkylphosphonate via this pathway results in the corresponding alkane. researchgate.net

The enzymatic machinery of the C-P lyase is a complex, multi-protein system. In Escherichia coli, it is encoded by the phn operon, which comprises 14 genes (phnC to phnP). nih.gov The core C-P lyase complex (PhnGHIJ) is a 240 kDa hetero-octamer that houses the key catalytic activities. nih.govresearchgate.net

Key components of the C-P Lyase Machinery:

PhnCDE: An ATP-binding cassette (ABC) transporter responsible for the uptake of phosphonates. researchgate.net

PhnGHIJ: Forms the stable core complex. It is believed to couple the phosphonate (B1237965) to ATP and subsequently cleave the C-P bond. nih.govresearchgate.net

PhnI: A nucleosidase that, supported by PhnG, PhnH, and PhnL, is proposed to transfer the phosphonate group to the C-1' position of ATP. nih.gov

PhnJ: Contains an iron-sulfur cluster and is responsible for the radical-based cleavage of the C-P bond. nih.gov

PhnK and PhnL: Non-transport ABC proteins with ATPase activity essential for catalysis. nih.gov

The entire phn operon is typically induced under phosphate (B84403) starvation conditions, highlighting its role in phosphorus acquisition. nih.gov

In contrast to the broad-specificity C-P lyase, several more specific pathways exist that degrade AEP and related compounds through hydrolytic or oxidative mechanisms. These pathways often require an initial modification of the AEP molecule to activate the C-P bond for cleavage, typically by targeting the amino group. nih.gov

Hydrolytic Pathways:

The PhnWX Pathway: This is a well-characterized route for AEP catabolism. nih.gov It begins with the transamination of AEP to phosphonoacetaldehyde (B103672) (PAA), a reaction catalyzed by the enzyme PhnW. nih.gov Subsequently, the enzyme PhnX (phosphonoacetaldehyde hydrolase) cleaves the C-P bond in PAA to produce acetaldehyde (B116499) and inorganic phosphate. nih.gov This pathway was first described in Bacillus cereus. nih.gov

The PhnWAY Pathway: This pathway shares the initial transamination step with the PhnWX pathway, using PhnW to convert AEP to PAA. However, instead of direct hydrolysis, PAA is first oxidized to phosphonoacetate (PnAc) by the NAD-dependent enzyme PhnY (phosphonoacetaldehyde dehydrogenase). nih.gov The C-P bond in PnAc is then hydrolyzed by PhnA (phosphonoacetate hydrolase) to yield acetate (B1210297) and inorganic phosphate. msu.runih.gov

Oxidative Pathway:

A less common, oxidative route for AEP degradation has also been identified. This pathway involves an initial oxidation of AEP by an oxygenase, PhnY*, to form the intermediate (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP). researchgate.net A second dioxygenase, PhnZ, then cleaves the C-P bond in R-HAEP, yielding glycine (B1666218) and inorganic phosphate. researchgate.net

These substrate-specific pathways are particularly prevalent in marine bacteria, where AEP is a significant component of the dissolved organic phosphorus pool. researchgate.net

The microbial degradation of AEP is orchestrated by a suite of specialized enzymes that catalyze the key steps of C-P bond activation and cleavage.

PhnW (2-Aminoethylphosphonate:pyruvate (B1213749) aminotransferase): This pyridoxal (B1214274) phosphate (PLP)-dependent enzyme initiates the major hydrolytic degradation pathways (PhnWX and PhnWAY). nih.govwikipedia.org It catalyzes the transfer of the amino group from AEP to an acceptor molecule, typically pyruvate, to produce phosphonoacetaldehyde (PAA) and L-alanine. nih.govmsu.ruwikipedia.org The enzyme shows high specificity for AEP, underscoring its dedicated role in phosphonate metabolism. nih.govmsu.ru

PhnX (Phosphonoacetaldehyde hydrolase / Phosphonatase): This hydrolase is the key C-P bond cleaving enzyme in the PhnWX pathway. nih.gov It belongs to the haloacid dehalogenase enzyme superfamily and catalyzes the hydrolysis of PAA to acetaldehyde and inorganic phosphate. msu.ru The reaction involves the formation of a Schiff base between a catalytic lysine (B10760008) residue and PAA. nih.gov

PhnY (Phosphonoacetaldehyde dehydrogenase): In the PhnWAY pathway, this NAD-dependent dehydrogenase oxidizes the PAA generated by PhnW into phosphonoacetate (PnAc). msu.runih.gov This sets the stage for the final hydrolytic cleavage by PhnA.

FAD-dependent Oxidoreductases: While not part of the primary AEP degradation pathways, FAD-dependent dehydrogenases and oxidases (e.g., PbfC and PbfD) are involved in the biotransformation of AEP analogues. acs.org For instance, they can catalyze the oxidative deamination of N-monomethylated AEP to generate PAA, which can then enter the PhnWX or PhnWAY pathways. acs.org

Table 1: Key Enzymes in AEP Degradation Pathways

EnzymeGene Symbol(s)PathwayReaction CatalyzedCofactor(s)Reference(s)
C-P Lyase Core ComplexphnG, phnH, phnI, phnJC-P LyaseCleavage of unactivated C-P bonds in various phosphonatesATP, Fe-S cluster nih.govresearchgate.net
2-Aminoethylphosphonate transaminasephnWPhnWX, PhnWAY(2-aminoethyl)phosphonate + pyruvate ⇌ 2-phosphonoacetaldehyde + L-alaninePyridoxal phosphate (PLP) nih.govwikipedia.org
Phosphonoacetaldehyde hydrolase (Phosphonatase)phnXPhnWX2-phosphonoacetaldehyde + H₂O ⇌ acetaldehyde + phosphateMg²⁺ nih.gov
Phosphonoacetaldehyde dehydrogenasephnYPhnWAY2-phosphonoacetaldehyde + NAD⁺ + H₂O ⇌ phosphonoacetate + NADH + H⁺NAD⁺ msu.runih.gov
Phosphonoacetate hydrolasephnAPhnWAYphosphonoacetate + H₂O ⇌ acetate + phosphateZn²⁺ msu.runih.gov
AEP-oxygenasephnY*Oxidative2-aminoethylphosphonate + O₂ → (R)-1-hydroxy-2-aminoethylphosphonateNot specified researchgate.net
(R)-HAEP dioxygenasephnZOxidative(R)-1-hydroxy-2-aminoethylphosphonate + O₂ → glycine + phosphateNot specified researchgate.net

Biotransformation Processes of Synthetic Aminophosphonate Analogues

Synthetic aminophosphonates, such as the title compound Diethyl (2-aminoethyl)phosphonate, enter the environment through various industrial and agricultural activities. msu.ru Their biotransformation is crucial for their ultimate removal. For dialkyl phosphonate esters, the initial step in degradation is likely the enzymatic hydrolysis of the ester linkages to yield the corresponding phosphonic acid. oup.comnih.gov In the case of this compound, this would release AEP, which is readily biodegradable, and ethanol (B145695).

Once the core phosphonate structure is exposed, its fate depends on the available microbial pathways.

N-alkylated derivatives of AEP , for example, can be processed by specific enzymes. FAD-dependent oxidases can deaminate N-methylated AEP, producing PAA that feeds into the central AEP degradation pathways. acs.org

The broad substrate range of the C-P lyase pathway allows it to act on a variety of synthetic phosphonates, although its efficiency can vary. nih.govnih.gov

Other synthetic phosphonates, such as the widely used herbicide glyphosate (B1671968), are also degraded by microbial C-P lyase systems in some bacteria, though specific enzymes like glyphosate oxidoreductase also exist. mdpi.com

However, many complex, man-made aminopolyphosphonates used as chelating agents (e.g., NTMP, EDTMP) are significantly more resistant to biodegradation than simpler molecules like AEP. researchgate.netnih.gov

Ecological Implications of Aminophosphonate Persistence and Degradation

The microbial degradation of aminophosphonates has significant ecological consequences. The ability of microorganisms to cleave the stable C-P bond plays a vital role in the biogeochemical cycling of phosphorus, particularly in oligotrophic (nutrient-poor) marine and freshwater environments where phosphate availability can limit primary productivity. nih.govresearchgate.net By mineralizing organic phosphonates like AEP, microbes release inorganic phosphate, making this essential nutrient available to the wider aquatic food web. researchgate.net

Conversely, the introduction of synthetic phosphonates into the environment is a source of concern. msu.ru While some, like this compound, are expected to degrade into natural, manageable compounds, others are highly persistent. The accumulation of recalcitrant phosphonates can contribute to the long-term sequestration of phosphorus. Furthermore, the eventual breakdown of any phosphonate, whether natural or synthetic, releases phosphate. In environments already enriched with nutrients, this can exacerbate eutrophication, leading to harmful algal blooms and a decline in water quality. nih.govresearchgate.netnih.gov Therefore, understanding the pathways and rates of phosphonate biotransformation is critical for managing nutrient cycles and protecting aquatic ecosystems.

Future Directions and Emerging Research Avenues in Diethyl 2 Aminoethyl Phosphonate Research

Exploration of Novel and Sustainable Synthetic Methodologies

The classic methods for synthesizing α-aminophosphonates, such as the Kabachnik-Fields reaction, are being reimagined through the lens of green chemistry to improve efficiency and reduce environmental impact. nih.govgjesr.com This reaction involves the condensation of an amine, an oxo compound, and a dialkyl phosphite (B83602). mdpi.com The mechanism can proceed through either an imine or an α-hydroxyphosphonate intermediate. nih.gov

Future research is focused on several key areas:

Catalyst Innovation: While traditional synthesis can be catalyst-free, modern approaches explore a variety of catalysts to enhance reaction rates and yields under milder conditions. nih.gov Research has demonstrated the effectiveness of Lewis and Brønsted acids like FeCl₃, InCl₃, and lanthanide triflates. nih.gov Emerging catalysts include elemental iodine, which can activate imine intermediates, and metal-organic frameworks that act as heterogeneous nanocatalysts in solvent-free conditions. nih.govmdpi.com

Green Solvents and Conditions: A significant push is towards eliminating hazardous organic solvents. Room-temperature ionic liquids have been shown to be effective catalysts in solvent-free conditions, leading to high yields and selectivity. rsc.org Polyethylene glycol is another green solvent being explored for these syntheses. mdpi.com

Energy-Efficient Synthesis: Microwave (MW) irradiation is a prominent energy-efficient technique being adopted. nih.gov MW-assisted, solvent- and catalyst-free protocols have successfully produced α-aminophosphonates with the advantages of mild reaction conditions, high selectivity, and excellent yields. nih.gov

Alternative Reaction Pathways: Beyond the conventional three-component reaction, the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, presents another viable route for α-aminophosphonate synthesis. nih.govmdpi.com Additionally, methods are being developed for the modular synthesis of related compounds like phosphonamidates and phosphonothioates through the chemoselective activation of diethyl phosphonates with reagents like triflic anhydride (B1165640). nih.gov

These sustainable methodologies are not only environmentally conscious but also often lead to improved process efficiency, making the synthesis of compounds like Diethyl (2-aminoethyl)phosphonate more scalable and cost-effective.

Advanced Computational Design and Prediction of Aminophosphonate Properties and Interactions

Computational chemistry has become an indispensable tool for accelerating the discovery and development of novel aminophosphonates. By modeling their properties and interactions at the molecular level, researchers can predict their behavior and prioritize synthetic efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure and reactivity of aminophosphonates. nih.gov These calculations can determine parameters such as molecular hardness, softness, and electronegativity, which provide insights into the molecule's stability and potential for interaction. nih.gov DFT studies have also been used to analyze the C-P bond dissociation energy, a key factor in the compound's stability.

Molecular Docking and Virtual Screening: A major application of computational modeling is in predicting the interaction of aminophosphonates with biological targets. nih.govnih.gov Molecular docking simulations are used to place the aminophosphonate molecule into the active site of a target protein (e.g., an enzyme) to predict its binding affinity and orientation. nih.govresearchgate.net This approach is crucial for designing enzyme inhibitors and has been used to study potential anticancer agents by docking them into the active sites of proteins like microtubule and thymidylate synthase. nih.govresearchgate.net It has also been applied to investigate potential inhibitors for viral enzymes like SARS-CoV-2 main protease. nih.gov

Predicting Complex Interactions: For understanding how aminophosphonates might interact within complex biological systems, advanced algorithms are being employed. Deep learning models such as AlphaFold2 are capable of predicting the three-dimensional structures of large protein assemblies, which can provide a structural basis for understanding how a small molecule like this compound might modulate these interactions. biorxiv.org Other computational models focus on predicting amino acid interaction networks, which can be a first step in understanding the structural context of protein function. arxiv.org

These in silico techniques allow for the high-throughput screening of virtual libraries of aminophosphonate derivatives, significantly reducing the time and cost associated with laboratory experiments and enabling a more rational design of molecules with desired properties. nih.gov

Elucidation of Undiscovered Biological Roles and Novel Metabolic Pathways

While aminophosphonates are recognized as structural analogues of amino acids with a range of biological activities, much about their physiological roles and metabolic fate remains to be discovered. gjesr.comnih.gov

Exploring the Aminophosphonate Metabolome: The metabolism of aminophosphonates involves complex enzymatic reactions. ontosight.ai Key enzymes identified include phosphonatases, which hydrolyze the C-P bond, and aminotransferases, which are involved in amino group transfer. ontosight.ai The breakdown products can enter central metabolic routes like the glycolytic and pentose (B10789219) phosphate (B84403) pathways. ontosight.ai Future research aims to fully map these pathways and identify the specific enzymes and transport proteins responsible for the uptake and processing of compounds like this compound in various organisms.

Uncovering Novel Therapeutic Potential: The structural similarity of aminophosphonates to amino acids makes them potent enzyme inhibitors. nih.govnih.gov This property is the basis for their existing applications and is being explored for new ones. Research is ongoing to develop aminophosphonates as agents against cancer, osteoporosis, and parasitic diseases like malaria. ontosight.ainih.gov For instance, certain acyclic nucleoside phosphonates show remarkable activity against the parasites that cause malaria and African trypanosomiasis. nih.gov

Investigating Natural Phosphonates: The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (ciliatine), was discovered decades ago. researchgate.net Despite its presence in a wide range of organisms from bacteria to mollusks, its precise physiological function is still largely unknown. researchgate.net It is hypothesized that phosphonates incorporated into lipids may protect cell membranes from enzymatic degradation, but this requires further proof. researchgate.net Studying the roles of these natural analogues can provide crucial insights into the potential undiscovered functions of synthetic phosphonates like this compound.

Integration of Aminophosphonate Chemistry with Interdisciplinary Scientific Technologies

The unique chemical properties of the phosphonate group are being leveraged by integrating aminophosphonate chemistry with other advanced scientific and technological fields.

Biochemical Probes and Imaging: Aminophosphonates serve as valuable biochemical probes for studying enzyme mechanisms and kinetics. By mimicking natural substrates, they can be used to investigate the interactions within enzyme active sites. The development of fluorescent aminophosphonates represents a convergence of synthetic chemistry and optical imaging, creating tools for visualizing biological processes in real-time. tandfonline.com

Advanced Drug Delivery Systems: A significant challenge with phosphonates is their often-low bioavailability due to their polar nature. nih.gov To overcome this, researchers are integrating aminophosphonate chemistry with prodrug strategies. By masking the polar phosphonate and carboxylate groups with moieties that are cleaved inside the cell, the delivery of the active drug to its target can be significantly enhanced. nih.gov This involves technologies from peptide and medicinal chemistry, such as the development of ProTide and tyrosine-based prodrugs. nih.gov

Materials Science and Transdermal Systems: The application of aminophosphonates is being explored in materials science. For example, they are being incorporated into semisolid formulations for transdermal delivery. nih.gov This research integrates aminophosphonate chemistry with formulation science and dermatology to develop topical treatments for various skin conditions, leveraging the known antiviral, antimicrobial, and antioxidant properties of these compounds. nih.gov

This interdisciplinary approach is expanding the utility of aminophosphonates beyond their traditional applications, opening up new frontiers in diagnostics, therapeutics, and materials science.

Q & A

Q. What are the standard synthetic protocols for preparing diethyl (2-aminoethyl)phosphonate, and what key intermediates are involved?

this compound is typically synthesized via nucleophilic substitution or diazo transfer reactions. A common approach involves reacting 2-aminoethyl precursors with diethyl phosphite under basic conditions. For example, diazo intermediates like diethyl (1-diazo-2-oxopropyl)phosphonate are critical for constructing the phosphonate backbone, as described in optimized procedures using aldehydes and sulfonyl azides . Key steps include hazard analysis, controlled addition of reagents (e.g., diazo compounds), and purification via column chromatography.

Q. How is ³¹P NMR spectroscopy utilized to characterize this compound and its derivatives?

³¹P NMR is essential for confirming the structure and purity of phosphonates. For this compound, the phosphorus signal typically appears in the δ +15 to +25 ppm range. Coupling patterns (e.g., splitting due to adjacent protons) and integration ratios help identify substituents. For example, diethyl phosphonate derivatives exhibit distinct one-bond (¹Jₚ₋ₕ) and three-bond (³Jₚ₋ₕ) coupling in spectra, as illustrated in Fig. 2–6 of . Decoupling experiments (¹H or ³¹P) can resolve complex splitting .

Q. What safety precautions are critical when handling this compound and its reactive intermediates?

Reactive intermediates like diazo compounds require stringent safety measures:

  • Conduct hazard assessments for explosions, toxicity, and flammability (e.g., diazo compounds are shock-sensitive) .
  • Use blast shields, fume hoods, and personal protective equipment (PPE) during synthesis .
  • Store intermediates at low temperatures (<0°C) and avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with unstable intermediates?

Low yields often arise from side reactions (e.g., dimerization of diazo intermediates). Strategies include:

  • Temperature control : Maintain reaction temperatures between -10°C and 0°C to stabilize diazo compounds .
  • In situ generation : Use stable sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to generate diazo intermediates directly, minimizing isolation steps .
  • Catalytic systems : Rhodium(II) acetate or copper catalysts can enhance cyclopropanation or coupling efficiency, as shown in heterocyclic syntheses .

Q. How should contradictory analytical data (e.g., GC-MS vs. NMR) be resolved during purity assessment?

Discrepancies between gas chromatography (GC) and NMR may indicate co-eluting impurities or degradation. For example:

  • GC-MS : Use high-resolution columns (4+ meters) to separate phosphonate isomers (e.g., diethyl phosphonate vs. methylphosphonate) .
  • IR spectroscopy : Confirm functional groups (e.g., the 4.15-μ band for diethyl phosphonate) to cross-validate NMR/GC results .
  • Distillation : Fractional distillation under reduced pressure can isolate pure components for reanalysis .

Q. What methodologies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC or LC-MS.
  • pH profiling : Dissolve samples in buffers (pH 1–12) and track hydrolysis kinetics using ³¹P NMR or ion chromatography .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify thermal degradation products .

Data Contradiction and Troubleshooting

Q. How can researchers address inconsistent biological activity data in phosphonate-based drug candidates?

Variations may stem from impurities or stereochemical differences. Solutions include:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .
  • Recrystallization : Purify derivatives using solvent systems (e.g., ethyl acetate/hexane) to remove byproducts .
  • Dosage control : Validate purity (>98% by GC/NMR) before bioassays .

Q. What advanced techniques validate the coordination chemistry of this compound in metal complexes?

  • X-ray crystallography : Resolve metal-phosphonate bond lengths and angles .
  • ESI-MS : Detect adducts (e.g., [M + H]⁺ or [M + Na]⁺) to confirm stoichiometry .
  • Magnetic susceptibility : Assess paramagnetic shifts in NMR for transition-metal complexes .

Methodological Resources

Q. Where can researchers access authoritative protocols for large-scale synthesis of phosphonate derivatives?

  • Academic journals : The Journal of Organic Chemistry and Synthesis provide scalable procedures (e.g., gram-scale diazo transfers) .
  • Safety guidelines : Prudent Practices in the Laboratory (National Academies Press) outlines risk mitigation strategies .

Q. How are computational methods (e.g., DFT) applied to predict reaction pathways for phosphonate derivatives?

Density functional theory (DFT) models:

  • Predict transition states for nucleophilic substitutions or cyclopropanations .
  • Optimize solvent effects (e.g., dielectric constant of DMF vs. THF) using COSMO-RS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.